4-Chloro-2,3-difluorophenol
Overview
Description
4-Chloro-2,3-difluorophenol is an organofluorine compound with the molecular formula C₆H₃ClF₂O. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3-difluorophenol can be achieved through several methods. One common approach involves the halogenation of phenol derivatives. For instance, starting with 2,3-difluorophenol, chlorination can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3-difluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to facilitate the substitution of the chlorine or fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation may produce quinones or other oxidized derivatives .
Scientific Research Applications
4-Chloro-2,3-difluorophenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers utilize this compound to study the effects of halogenated phenols on biological systems, including their potential as antimicrobial agents.
Mechanism of Action
The mechanism by which 4-Chloro-2,3-difluorophenol exerts its effects is primarily through its interactions with biological molecules. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to interact with enzymes and other proteins. These interactions can disrupt normal cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorophenol: Similar in structure but lacks the chlorine atom, resulting in different reactivity and applications.
2,4-Difluorophenol: Another difluorophenol isomer with distinct chemical properties and uses.
4-Fluorophenol: Contains only one fluorine atom, leading to different chemical behavior and applications.
Uniqueness
4-Chloro-2,3-difluorophenol is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
4-chloro-2,3-difluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLUXBQZVNQLTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261634-63-2 | |
Record name | 4-chloro-2,3-difluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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